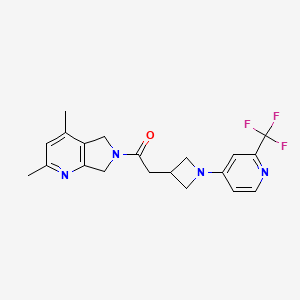![molecular formula C9H16ClN3O2 B6248862 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride CAS No. 2411194-04-0](/img/new.no-structure.jpg)
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro undecane core with an amino group and a dione functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or dione positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diols. Substitution reactions can result in various substituted derivatives with different functional groups .
科学研究应用
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-diazaspiro[4.6]undecane-2,4-dione: A structurally related compound with similar chemical properties.
3-morpholin-4-ylmethyl-1,3-diazaspiro[4.6]undecane-2,4-dione: Another related compound with a morpholine substituent.
Uniqueness
6-amino-1,3-diazaspiro[4.6]undecane-2,4-dione hydrochloride is unique due to the presence of the amino group and the hydrochloride salt form, which enhance its solubility and stability. These features make it particularly suitable for various experimental and industrial applications.
属性
CAS 编号 |
2411194-04-0 |
|---|---|
分子式 |
C9H16ClN3O2 |
分子量 |
233.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



